4-{[(2-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
Overview
Description
4-{[(2-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound that features a brominated aniline moiety linked to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE typically involves the reaction of 2-bromoaniline with a suitable carbonyl compound to form the intermediate 2-bromoanilino carbonyl derivative. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The brominated aniline moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-{[(2-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
- 4-{[(3-IODOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
- 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
Uniqueness
4-{[(2-BROMOANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE is unique due to the specific positioning of the bromine atom on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(4-sulfamoylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c14-11-3-1-2-4-12(11)17-13(18)16-9-5-7-10(8-6-9)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDYTNZTYNGFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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